molecular formula C22H27N5O4 B11602280 (2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)-2-phenylethanamide]

(2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)-2-phenylethanamide]

Cat. No.: B11602280
M. Wt: 425.5 g/mol
InChI Key: KHQOKRKRRYMRMU-VCNVVWDHSA-N
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Description

(2E)-2-(N-HYDROXYIMINO)-N-[3-({3-[(2E)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDO]PROPYL}AMINO)PROPYL]-2-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple hydroxyimino and phenylacetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(N-HYDROXYIMINO)-N-[3-({3-[(2E)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDO]PROPYL}AMINO)PROPYL]-2-PHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the hydroxyimino and phenylacetamido precursors, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include hydroxylamine hydrochloride, phenylacetic acid, and various amines. The reaction conditions often require precise temperature control, typically ranging from 0°C to 100°C, and the use of catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process is optimized to minimize by-products and maximize the purity of the final product. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(N-HYDROXYIMINO)-N-[3-({3-[(2E)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDO]PROPYL}AMINO)PROPYL]-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino groups can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amines.

    Substitution: The phenylacetamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -20°C to 150°C and the use of solvents like ethanol, methanol, and dichloromethane.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2E)-2-(N-HYDROXYIMINO)-N-[3-({3-[(2E)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDO]PROPYL}AMINO)PROPYL]-2-PHENYLACETAMIDE is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique chemical properties may enable the development of new drugs targeting specific diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-(N-HYDROXYIMINO)-N-[3-({3-[(2E)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDO]PROPYL}AMINO)PROPYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the phenylacetamido groups can participate in hydrophobic interactions, further modulating the activity of target molecules. These interactions can influence various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxyimino and phenylacetamido derivatives, such as:

  • (2E)-2-(N-HYDROXYIMINO)-N-(2-PHENYLACETAMIDO)ACETAMIDE
  • (2E)-2-(N-HYDROXYIMINO)-N-(3-PHENYLACETAMIDO)PROPIONAMIDE
  • (2E)-2-(N-HYDROXYIMINO)-N-(4-PHENYLACETAMIDO)BUTANAMIDE

Uniqueness

What sets (2E)-2-(N-HYDROXYIMINO)-N-[3-({3-[(2E)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDO]PROPYL}AMINO)PROPYL]-2-PHENYLACETAMIDE apart is its multi-functional structure, which allows for diverse chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-[3-[3-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]propylamino]propyl]-2-phenylacetamide

InChI

InChI=1S/C22H27N5O4/c28-21(19(26-30)17-9-3-1-4-10-17)24-15-7-13-23-14-8-16-25-22(29)20(27-31)18-11-5-2-6-12-18/h1-6,9-12,23,30-31H,7-8,13-16H2,(H,24,28)(H,25,29)/b26-19+,27-20+

InChI Key

KHQOKRKRRYMRMU-VCNVVWDHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C(=O)NCCCNCCCNC(=O)/C(=N/O)/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(=O)NCCCNCCCNC(=O)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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